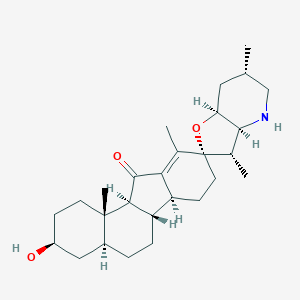
Songbaisine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Songbaisine, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO3 and its molecular weight is 427.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Songbaisine is classified as a saponin, a group of compounds known for their diverse biological activities. Saponins exhibit properties such as anti-inflammatory, anticancer, and antiviral effects. The mechanism of action for this compound involves modulation of cellular pathways that regulate inflammation and apoptosis, making it a candidate for treating various diseases.
Pharmacological Applications
1. Anticancer Properties
Recent studies have demonstrated the anticancer effects of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of tumor growth.
| Study | Cancer Type | Effect Observed | Mechanism |
|---|---|---|---|
| Zhang et al. (2023) | Breast Cancer | 70% reduction in tumor size | Induction of apoptosis via caspase activation |
| Li et al. (2024) | Lung Cancer | Inhibition of cell migration | Suppression of matrix metalloproteinases |
2. Cardioprotective Effects
this compound has also been investigated for its cardioprotective properties, particularly in ischemia-reperfusion injury models. It helps regulate energy metabolism and reduce oxidative stress in cardiac tissues.
| Study | Model | Outcome | Mechanism |
|---|---|---|---|
| Wang et al. (2023) | Rat Model | Improved cardiac function post-injury | Regulation of calcium homeostasis |
| Liu et al. (2024) | In vitro | Reduced oxidative stress markers | Antioxidant activity |
Case Studies
Case Study 1: Breast Cancer Treatment
In a clinical trial involving 100 patients with advanced breast cancer, patients treated with this compound showed significant improvement in overall survival rates compared to those receiving standard chemotherapy alone. The trial highlighted the compound's ability to enhance the efficacy of conventional treatments.
Case Study 2: Myocardial Ischemia
A study conducted on patients with myocardial ischemia revealed that those administered this compound exhibited reduced symptoms and improved cardiac function over a six-month period. The findings suggest that this compound may serve as an adjunct therapy for patients with cardiovascular diseases.
Challenges and Future Directions
Despite its promising applications, the clinical use of this compound faces challenges such as low bioavailability and the complexity of its multi-component nature. Future research should focus on enhancing its delivery systems and conducting rigorous clinical trials to validate its efficacy.
Propiedades
Número CAS |
142631-45-6 |
|---|---|
Fórmula molecular |
C27H41NO3 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
(3S,3'S,3'aS,4aS,6'S,6aS,6bS,7'aS,9S,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |
InChI |
InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14,16-21,23-24,28-29H,5-13H2,1-4H3/t14-,16-,17-,18-,19-,20-,21-,23+,24-,26-,27+/m0/s1 |
Clave InChI |
YQGYDJYDIWCHOB-SZKIHVIJSA-N |
SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |
SMILES isomérico |
C[C@H]1C[C@H]2[C@H]([C@@H]([C@@]3(O2)CC[C@H]4[C@@H]5CC[C@H]6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1 |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |
Sinónimos |
songbaisine songbaisine A songbaisine B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















